![molecular formula C24H24N6O2 B586422 Olmesartan lactone CAS No. 849206-43-5](/img/structure/B586422.png)
Olmesartan lactone
Übersicht
Beschreibung
Olmesartan is an angiotensin II receptor blocker (ARB). It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, olmesartan relaxes the blood vessels. This lowers blood pressure and increases the supply of blood and oxygen to the heart .
Synthesis Analysis
During the process development of olmesartan medoxomil, three process-related impurities were observed along with the final API. These impurities were identified as isopropyl olmesartan, dimedoxomil olmesartan, and dibiphenyl olmesartan .Molecular Structure Analysis
The molecular formula of Olmesartan lactone is C24H24N6O2. It has a molecular weight of 428.49 . The IUPAC name is 3-((2’-(2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-6,6-dimethyl-2-propyl-3,6-dihydro-4H-furo[3,4-d]imidazol-4-one .Chemical Reactions Analysis
During the synthesis of olmesartan medoxomil, an unknown impurity with a higher m/z value was observed. The presence of extra biphenyl methyl containing tetrazole was suspected .Physical And Chemical Properties Analysis
Olmesartan lactone has a boiling point of 701.6±70.0 C at 760 mmHg and a melting point of 173-175 C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis and Impurity Profiling
Olmesartan Lactone Impurity is a process-related impurity observed during the synthesis of Olmesartan Medoxomil, an antihypertensive medication . It is crucial for pharmaceutical companies to identify and characterize such impurities to ensure drug safety and efficacy.
Physicochemical Characterization
The physicochemical properties of Olmesartan Lactone Impurity, such as melting point, solubility, and stability, are characterized to understand its behavior in various environments. This information is essential for developing stable and effective pharmaceutical formulations .
Pharmacological Research
Olmesartan Lactone Impurity has been studied for its potential pharmacological effects. For instance, research has explored its role in the MAPK and Nrf2/HO-1 signaling pathways , which are crucial for understanding the compound’s impact on inflammatory processes and oxidative stress .
Drug Formulation and Delivery
Research into the formulation of Olmesartan Medoxomil tablets involves studying impurities like Olmesartan Lactone to ensure the stability and efficacy of the medication. The impurity’s properties can influence the drug’s dissolution rate, absorption, and overall therapeutic effect .
Bioavailability Studies
Olmesartan Lactone Impurity is used in studies to improve the bioavailability of Olmesartan. Techniques like the creation of niosomes (non-ionic surfactant-based vesicles) have been employed to enhance the oral bioavailability of the drug, which could be affected by the presence of such impurities .
Regulatory Compliance
In the pharmaceutical industry, regulatory agencies require a thorough understanding of all impurities present in a drug. Olmesartan Lactone Impurity must be identified, quantified, and its safety profile assessed to comply with regulations like those set by the FDA .
Wirkmechanismus
Target of Action
Olmesartan Lactone Impurity, also known as Olmesartan Medoxomil EP Impurity B or CML390S782, primarily targets the angiotensin II receptor . This receptor plays a crucial role in the regulation of blood pressure and fluid balance .
Mode of Action
Olmesartan Lactone Impurity is an angiotensin II receptor antagonist . It selectively binds to the angiotensin II receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . This interaction is reversible and has slow dissociation kinetics .
Biochemical Pathways
The compound’s action affects the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, it inhibits negative regulatory feedback within RAAS, which plays a significant role in the regulation of kidney, vascular, and cardiac functions . This blockade can contribute to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
Olmesartan Medoxomil, the parent drug of Olmesartan Lactone Impurity, is hydrolyzed in the gastrointestinal tract to form the active Olmesartan . No further metabolism occurs . A study on Olmesartan Medoxomil nanocrystals showed a significant improvement in the oral bioavailability of Olmesartan when administered as a nanocrystal formulation compared to the free drug .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,6-dimethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-4-7-19-25-21-20(23(31)32-24(21,2)3)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13H,4,7,14H2,1-3H3,(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQNVWFXORBZQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233966 | |
Record name | Olmesartan lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olmesartan lactone | |
CAS RN |
849206-43-5 | |
Record name | Olmesartan lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849206435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olmesartan lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLMESARTAN LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CML390S782 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.